molecular formula C19H20N4O2 B11197233 1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine

1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine

Cat. No.: B11197233
M. Wt: 336.4 g/mol
InChI Key: GGOHLEOKRUPFFF-UHFFFAOYSA-N
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Description

1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core and a piperazine ring substituted with a methoxyphenyl group, makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted imidazo[1,2-a]pyridine derivatives.

Comparison with Similar Compounds

1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H20N4O2/c1-25-17-7-3-2-6-16(17)21-10-12-22(13-11-21)19(24)15-14-23-9-5-4-8-18(23)20-15/h2-9,14H,10-13H2,1H3

InChI Key

GGOHLEOKRUPFFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN4C=CC=CC4=N3

Origin of Product

United States

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